molecular formula C5H6N2OS2 B15057372 5-(Methylthio)thiazole-2-carboxamide

5-(Methylthio)thiazole-2-carboxamide

Cat. No.: B15057372
M. Wt: 174.2 g/mol
InChI Key: MFBOSASIQUFWSU-UHFFFAOYSA-N
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Description

5-(Methylthio)thiazole-2-carboxamide is a heterocyclic organic compound that features a thiazole ring substituted with a methylthio group at the 5-position and a carboxamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)thiazole-2-carboxamide typically involves the reaction of 2-aminothiazole with methylthiol and a carboxylating agent. One common method includes the use of thiourea and α-haloketones under basic conditions to form the thiazole ring, followed by methylation and carboxylation steps .

Industrial Production Methods

Industrial production of thiazole derivatives often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the formation of the thiazole ring and subsequent functionalization steps is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

5-(Methylthio)thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its methylthio group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C5H6N2OS2

Molecular Weight

174.2 g/mol

IUPAC Name

5-methylsulfanyl-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C5H6N2OS2/c1-9-3-2-7-5(10-3)4(6)8/h2H,1H3,(H2,6,8)

InChI Key

MFBOSASIQUFWSU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(S1)C(=O)N

Origin of Product

United States

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